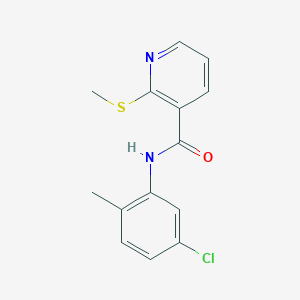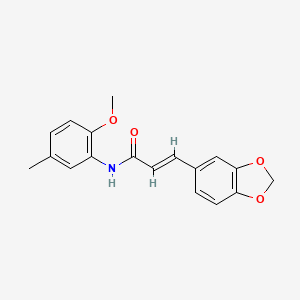
3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)acrylamide (DBMMA) is a synthetic compound that has been widely studied for its potential therapeutic and research applications. DBMMA is a small molecule that is structurally similar to other benzodioxoles, such as diazepam, and is known to possess a variety of biological activities. It has been studied for its anti-inflammatory, anti-cancer, anti-oxidant, and analgesic activities, as well as its ability to modulate the activity of several important enzymes and receptors. In addition, DBMMA has been used in a variety of laboratory experiments and has been found to have a wide range of potential applications.
科学的研究の応用
Controlled Radical Polymerization
Acrylamide derivatives are utilized in controlled radical polymerization processes. For instance, polymers of monosubstituted acrylamide having an amino acid moiety in the side chain have been synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization. This methodology enables the production of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, which are significant for developing materials with specific physical properties (Mori, Sutoh, & Endo, 2005).
Synthesis and Biological Activity
Acrylamide compounds have been synthesized and evaluated for their biological activities, such as inhibiting human histone deacetylases. These compounds, designed and synthesized with specific substituents, demonstrate significant efficacy in vitro and in vivo, suggesting their potential in therapeutic applications (Bressi et al., 2010).
Polymer Complexes and Supramolecular Chemistry
Polymeric complexes involving acrylamide derivatives have been studied for their potential in creating materials with unique properties. For example, novel ligands prepared via the amidation of specific benzenesulfonamides with acryloyl chloride have been used to form polymeric complexes characterized by various analytical techniques. These complexes are investigated for applications in areas such as organometallic chemistry and material science (El-Sonbati, Diab, Morgan, & Balboula, 2018).
Modification of Polymeric Materials
Acrylamide derivatives have been applied in the functional modification of hydrogels, demonstrating the versatility of these compounds in material science. Radiation-induced poly vinyl alcohol/acrylic acid hydrogels, for example, have been modified with various amine compounds through condensation reactions, leading to materials with enhanced properties, including thermal stability and biological activity (Aly & El-Mohdy, 2015).
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12-3-6-15(21-2)14(9-12)19-18(20)8-5-13-4-7-16-17(10-13)23-11-22-16/h3-10H,11H2,1-2H3,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZDIJNBYQVLKQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2577425.png)
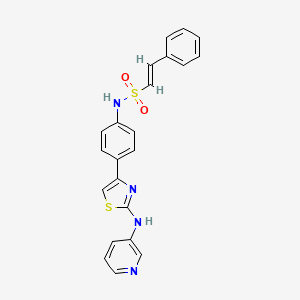
![N-Ethyl-N-[2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2577427.png)

![2-(3-Hydroxypropyl)-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2577430.png)
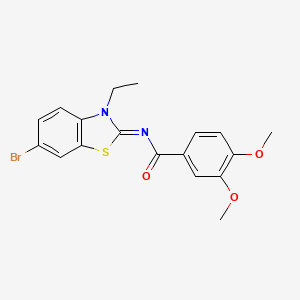
![N-(2,4-difluorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2577432.png)
![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid](/img/structure/B2577433.png)
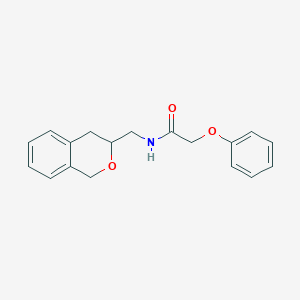

![5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577440.png)
![9-((4-(2-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2577446.png)
![(E)-3-(Furan-2-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)prop-2-en-1-one](/img/structure/B2577447.png)
